4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c13-8-3-1-2-7(4-8)5-17-6-9-10(12(14,15)16)18-19-11(9)20/h1-4,6H,5H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIPUMJSDWSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.67 g/mol. The compound features a pyrazolone core, which is known for its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClF₃N₃O |
| Molecular Weight | 301.67 g/mol |
| CAS Number | 4205194 |
| Chemical Class | Pyrazolone derivative |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives with trifluoromethyl groups enhance the efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays indicated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. It was found to significantly reduce pro-inflammatory cytokines in cellular models, indicating its role in modulating inflammatory responses. This suggests applications in treating inflammatory diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group contributes to its lipophilicity, enhancing membrane permeability and facilitating interaction with biological targets.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It could interact with receptors involved in cell signaling pathways, affecting cellular responses.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of several pyrazolone derivatives, including our compound of interest. Results showed a strong correlation between the presence of halogen substituents and increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Mechanisms
In another investigation detailed in Cancer Letters, researchers evaluated the anticancer effects on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability upon treatment with the compound, alongside increased markers for apoptosis .
Study 3: Anti-inflammatory Response
Research published in Inflammation Research highlighted the anti-inflammatory properties of similar pyrazolone compounds. The study demonstrated that these compounds could downregulate TNF-alpha production in activated macrophages, suggesting therapeutic potential for inflammatory disorders .
Scientific Research Applications
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Activity :
- Pyrazole derivatives, including this compound, are being investigated for their anticancer properties. Research indicates that pyrazole compounds can inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives similar to this compound have shown promising results against lung cancer cell lines (A549) by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects :
-
Molecular Docking Studies :
- Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and inflammation, providing a rational basis for its therapeutic applications .
Synthesis and Derivatives
The synthesis of 4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazones with trifluoroacetyl derivatives. Various derivatives of this compound have been synthesized and tested for enhanced biological activity .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazole derivatives:
- A study by Zheng et al. focused on synthesizing novel pyrazole derivatives and evaluating their anticancer activities against different cell lines, demonstrating that modifications to the pyrazole structure could significantly enhance potency .
- Another research article published in MDPI reviewed FDA-approved drugs containing trifluoromethyl groups, highlighting the importance of such modifications in drug efficacy and safety profiles .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| This compound | Anticancer | Significant inhibition of A549 cell line |
| 1-Arylmethyl-3-aryl-1H-pyrazole derivatives | Anticancer | Induced apoptosis in lung cancer cells |
| Triazole and oxadiazole derivatives | Anti-inflammatory | Exhibited reduced inflammatory markers |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position Effects :
- The meta-chloro substituent in the target compound (vs. para-chloro in ) may reduce off-target interactions in biological systems due to altered steric and electronic profiles .
- Methyl vs. Phenyl at C2 : Methyl-substituted analogs (e.g., ) exhibit improved bioavailability compared to phenyl-substituted derivatives (e.g., ), likely due to reduced molecular weight and steric bulk .
Trifluoromethyl Impact :
- All compounds with CF₃ groups show enhanced metabolic stability and lipophilicity, critical for drug-like properties. Dual CF₃ substitution () further amplifies these effects but may compromise solubility .
Synthetic Pathways :
- Trifluoromethylpyrazolones are typically synthesized via azo coupling (e.g., with aryldiazonium chlorides) or cyclization of hydrazinylidene intermediates . Modifications in arylhydrazine starting materials allow diversification of substituents .
Crystallographic Insights: The (4Z)-configuration is prevalent in these compounds, stabilized by intramolecular hydrogen bonds between the amino group and carbonyl oxygen . Crystal packing analyses (via SHELXL/WinGX) reveal differences in solubility and stability across analogs .
Q & A
Q. What conventional synthetic routes are used to prepare 4-{[(3-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?
The compound is synthesized via condensation reactions between pyrazolone derivatives and substituted amines. A common approach involves reacting 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one with a 3-chlorobenzylamine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol). The reaction typically employs acid catalysts (e.g., acetic acid) to facilitate imine formation. Characterization of intermediates by NMR and IR spectroscopy is critical to confirm the formation of the methyleneamino linkage .
Q. How is this compound characterized structurally, and what spectroscopic techniques are prioritized?
X-ray crystallography is the gold standard for confirming the stereochemistry of the methyleneamino group and the pyrazolone core. For solution-phase analysis, - and -NMR are used to identify proton environments (e.g., NH resonances at δ 10–12 ppm) and CF groups (distinct -NMR signals). IR spectroscopy validates carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functionalities. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can non-conventional synthesis methods (e.g., ultrasound irradiation) improve reaction efficiency?
Ultrasound-assisted synthesis enhances reaction rates and yields by promoting cavitation, which accelerates molecular collisions. For example, demonstrates that ultrasound reduces reaction times for analogous pyrazolone derivatives from 8–12 hours (conventional heating) to 1–2 hours, with yields increasing by 15–20%. This method also minimizes side reactions, such as oxidation of the trifluoromethyl group, by avoiding prolonged thermal exposure .
Q. What role do the 3-chlorobenzyl and trifluoromethyl substituents play in modulating biological activity?
The 3-chlorobenzyl group enhances lipophilicity, improving membrane permeability, while the electron-withdrawing trifluoromethyl group stabilizes the pyrazolone ring and influences binding affinity to biological targets. Comparative studies of analogs (e.g., replacing Cl with F or CF with CH) reveal that these substituents are critical for antimicrobial activity, as shown in pyrazole derivatives with MIC values ≤25 µg/mL against Staphylococcus aureus .
Q. How can contradictions in reported biological activity data for structurally similar compounds be resolved?
Discrepancies often arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent positional isomerism. Methodological strategies include:
- Standardized bioassays : Re-testing compounds under uniform protocols (e.g., CLSI guidelines).
- Computational modeling : Using DFT or molecular docking to correlate substituent electronic properties (e.g., Hammett constants) with activity trends.
- Crystallographic comparisons : Identifying conformational differences in active vs. inactive analogs .
Q. What experimental designs are recommended for studying degradation pathways under environmental conditions?
- Hydrolytic stability : Incubate the compound in buffers (pH 3–11) at 25–50°C, monitoring degradation via HPLC.
- Photolytic studies : Expose to UV-Vis light (300–800 nm) and analyze by LC-MS for byproducts.
- Ecotoxicity screening : Use Daphnia magna or algal bioassays to assess acute toxicity (EC) of degradation products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
